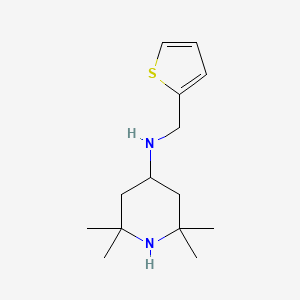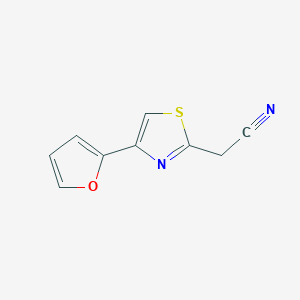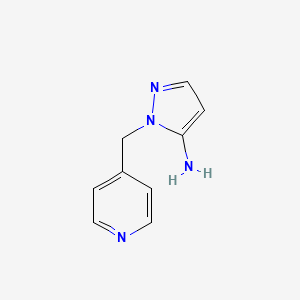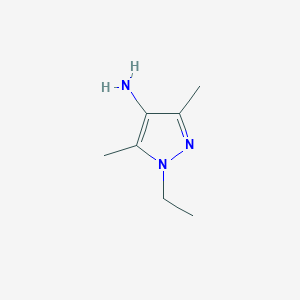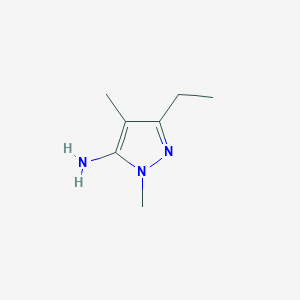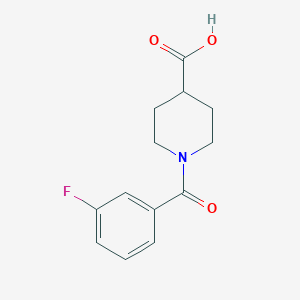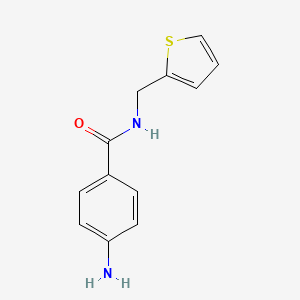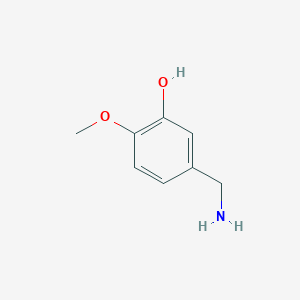![molecular formula C9H15NO2 B1332023 [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate CAS No. 59653-40-6](/img/structure/B1332023.png)
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alpha7 Nicotinic Acetylcholine Receptor Agonists
Compounds related to [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate have been studied for their potential in treating cognitive deficits in schizophrenia. For instance, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613) is a potent and selective alpha7 nicotinic acetylcholine receptor (alpha7 nAChR) agonist. It demonstrates efficacy in auditory sensory gating and cognitive performance models, showing promise for cognitive impairment associated with schizophrenia (Wishka et al., 2006).
Structural and Molecular Studies
Structural studies of compounds structurally similar to this compound have been conducted. For example, the synthesis and molecular structure of chiral tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a chiral cyclic amino acid ester, provides insights into the physical characteristics and potential applications of these compounds (Moriguchi et al., 2014).
Exploration of Metabolic Pathways
The metabolism and excretion pathways of similar compounds have been explored, such as in the study of N-(3R)-1-azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide. This study provided valuable information on the metabolic fate of these compounds in vivo, which is crucial for understanding their pharmacokinetic properties and potential therapeutic applications (Shaffer et al., 2006).
Antiprotozoal Activity
Research has also been conducted on the antiprotozoal activities of related structures. For example, 2-azabicyclo[3.2.2]nonanes, derived from bicyclo[2.2.2]octan-2-ones, showed promising in vitro antiprotozoal activity. These findings suggest potential therapeutic applications of these compounds in treating protozoal infections (Seebacher et al., 2005).
Mechanism of Action
Target of Action
® Aceclidine, also known as [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.
Mode of Action
Aceclidine acts as an agonist at the muscarinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine.
Result of Action
The primary result of aceclidine’s action is the decrease in intraocular pressure . This makes it useful in the treatment of conditions like open-angle glaucoma . Side effects of aceclidine include increased salivation and bradycardia (in excessive doses) .
Biochemical Analysis
Biochemical Properties
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate has been identified as an agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) . This interaction with the alpha7 nAChR suggests that this compound may play a role in modulating neurotransmission, particularly in pathways involving acetylcholine.
Cellular Effects
The effects of this compound on cells are likely to be mediated through its interaction with the alpha7 nAChR. Activation of this receptor can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an agonist of the alpha7 nAChR . By binding to this receptor, this compound can modulate the activity of the receptor and influence downstream signaling pathways .
Properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPSSPFHGNBMG-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CN2CCC1CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59653-40-6 |
Source


|
| Record name | Aceclidine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACECLIDINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FV0LA67OF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does McN-A-343's interaction with the M2 muscarinic receptor differ depending on the coupled G protein?
A: Research indicates that McN-A-343 exhibits a preference for signaling through the Gα15 pathway compared to the Gi pathway when bound to the M2 muscarinic receptor. [, ] This is evident in the intrinsic relative activity (RAi) values, which are significantly higher for McN-A-343 in assays measuring Gα15 activation compared to Gi activation. [, ] This suggests that McN-A-343 may act as a biased agonist at the M2 receptor, favoring specific downstream signaling pathways.
Q2: What do the RAi values tell us about the activity of McN-A-343 at the M2 receptor compared to other agonists?
A: The studies utilized RAi values, which represent the product of an agonist's affinity and intrinsic efficacy relative to a standard agonist (in this case, carbachol). [, ] The results demonstrate that McN-A-343 has significantly lower RAi values compared to agonists like oxotremorine-M and S-aceclidine, especially in Gi-mediated signaling. [, ] This suggests that McN-A-343 possesses lower potency and efficacy compared to these agonists at the M2 receptor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


